![molecular formula C14H18INO B5108961 1-(4-iodobenzoyl)-2,6-dimethylpiperidine](/img/structure/B5108961.png)
1-(4-iodobenzoyl)-2,6-dimethylpiperidine
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Overview
Description
1-(4-iodobenzoyl)-2,6-dimethylpiperidine, commonly known as IDIPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. IDIPP is a piperidine derivative that is structurally similar to other compounds such as MDPV and α-PVP, both of which are known for their psychoactive effects. However, IDIPP does not possess any psychoactive properties and is primarily used for scientific research purposes.
Mechanism of Action
The mechanism of action of IDIPP is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor. This means that it inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This mechanism of action is similar to other psychoactive compounds, but IDIPP does not possess any psychoactive effects.
Biochemical and Physiological Effects:
IDIPP has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that IDIPP inhibits the reuptake of dopamine, norepinephrine, and serotonin. It has also been shown to have an affinity for the dopamine transporter. In vivo studies have shown that IDIPP increases locomotor activity in rats, indicating a potential stimulant effect.
Advantages and Limitations for Lab Experiments
One of the main advantages of IDIPP is its high purity and quality, which makes it an ideal reference compound for forensic toxicology and analytical chemistry. It is also relatively easy to synthesize, which makes it readily available for scientific research purposes. One of the limitations of IDIPP is that its mechanism of action is not fully understood, which limits its potential applications in research.
Future Directions
There are several future directions for IDIPP research. One area of interest is the development of analytical methods for the detection of piperidine derivatives in biological samples. Another area of interest is the investigation of the potential therapeutic applications of IDIPP. It has been suggested that IDIPP may have potential as a treatment for depression and other psychiatric disorders. Further research is needed to fully understand the potential applications of IDIPP in scientific research.
Synthesis Methods
The synthesis method for IDIPP involves the reaction of 1-(4-iodobenzoyl) piperidine with 2,6-dimethylpiperidine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis method has been optimized to produce high-quality IDIPP for scientific research purposes.
Scientific Research Applications
IDIPP has been extensively studied for its potential applications in scientific research. One of the primary uses of IDIPP is as a reference compound in forensic toxicology. IDIPP is used as a reference standard to identify and quantify other piperidine derivatives in biological samples. It is also used in the development of analytical methods for the detection of piperidine derivatives in forensic samples.
properties
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-(4-iodophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO/c1-10-4-3-5-11(2)16(10)14(17)12-6-8-13(15)9-7-12/h6-11H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHDWWHNQZLWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC=C(C=C2)I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylpiperidin-1-yl)(4-iodophenyl)methanone |
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